molecular formula C21H18N2OS B3011142 5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 332062-53-0

5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B3011142
CAS RN: 332062-53-0
M. Wt: 346.45
InChI Key: FAPJNWPAOVBJEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds has been a subject of interest due to their potential biological activities. In the context of benzoxazine derivatives, several methods have been developed to synthesize these compounds. For instance, a derivative of benzoxazine, specifically a 5-methyl-2-phenyl-5H-benzo[b] imidazo[2',1':2,3][1,3] thiazolo[4,5-e]oxazine, was synthesized through the reaction of an intermediate with phenacyl bromide, yielding good results . Another study reported the synthesis of benzoxazin-3(4H)-ones and thiazolidine-2,4-diones using microwave-assisted synthesis starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives . Additionally, a novel thieno[4,3,2-ef][1,4]benzoxazepine ring system was synthesized from 3-amino-4-fluorobenzo[fc]thiophene, which involved an intramolecular nucleophilic aromatic fluoride displacement .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a benzoxazine core, which can be fused with other heterocyclic systems. The studies mentioned provide insights into the structural diversity of these compounds. For example, the thieno[4,3,2-ef][1,4]benzoxazepine ring system represents a structurally unique derivative, showcasing the versatility of the benzoxazine scaffold . The molecular rearrangement to form isomeric hemiaminals under certain conditions further demonstrates the dynamic nature of these molecules .

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. One study described the reactions of isatoic anhydride with anions of pyrazolones to synthesize pyrazolo[5,1-b]quinazolin-9-ones, highlighting the nucleophilic attack as a key step in the reaction mechanism . Another research effort synthesized pyrazolo[1,5-c][1,3]benzoxazines containing a thiazolidin-4-one fragment, which involved the reaction of benzaldehydes with phenols . These reactions not only expand the chemical space of benzoxazine derivatives but also provide a pathway for the development of compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. While the papers provided do not detail the specific properties of "5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine," they do offer insights into the properties of related compounds. For instance, the synthesis of 5-methyl-2-phenyl-5H-benzo[b] imidazo[2',1':2,3][1,3] thiazolo[4,5-e]oxazine derivatives suggests that these compounds may exhibit solid-state stability and could possess interesting electronic properties due to their heterocyclic nature . The use of microwave-assisted synthesis indicates that these compounds can be prepared efficiently, which may have implications for their physical properties, such as solubility and melting points .

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds containing similar heterocyclic frameworks, such as bis-pyrazolyl-thiazoles incorporating the thiophene moiety, have been synthesized and evaluated for their antitumor activities. These compounds have shown promising activities against hepatocellular carcinoma cell lines, suggesting potential applications in cancer research and treatment (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activities

Novel triazole derivatives, including compounds structurally related to "5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine," have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms. This highlights the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).

Anti-Inflammatory and Antioxidant Activities

Research on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines has revealed significant antimicrobial, anti-inflammatory, and antioxidant activities. These findings suggest the potential of such compounds in developing new therapeutic agents targeting inflammation and oxidative stress-related diseases (Mandzyuk et al., 2020).

Heterocyclic Synthesis

The versatility in heterocyclic synthesis involving thiophene and pyrazole moieties opens up avenues for generating a wide array of compounds with varied biological activities. This synthetic flexibility can be instrumental in designing molecules with specific pharmacological properties, tailored to target particular diseases or cellular pathways (Mohareb et al., 2004).

properties

IUPAC Name

5-(4-methylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-8-10-15(11-9-14)21-23-18(16-5-2-3-6-19(16)24-21)13-17(22-23)20-7-4-12-25-20/h2-12,18,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPJNWPAOVBJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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